Predicted Lipophilicity Shift vs. Phenylmethanesulfonamide
In the absence of direct comparative assay data, the computational prediction of key drug-likeness parameters offers the strongest available evidence for differentiation. (4-Cyanophenyl)methanesulfonamide exhibits a markedly lower calculated lipophilicity (XLogP3-AA = 0.1) compared to the unsubstituted parent compound, phenylmethanesulfonamide (XLogP3-AA = 0.7), indicating it is significantly more hydrophilic. This difference is a direct consequence of the polar cyano group replacing the para-hydrogen atom, which will influence solubility, membrane permeability, and off-target binding profiles [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | Phenylmethanesulfonamide: XLogP3-AA = 0.7 |
| Quantified Difference | Δ = -0.6 |
| Conditions | Computational prediction by XLogP3 3.0 algorithm, standard conditions. |
Why This Matters
A 0.6 log unit decrease in predicted lipophilicity suggests the compound will have different Caco-2 permeability and aqueous solubility relative to the unsubstituted analog, a critical consideration when selecting a building block for a lead series where a specific TPSA/XLogP window is desired.
- [1] PubChem. (2025). Computed Properties for CID 7131562 and CID 171874 (Phenylmethanesulfonamide). National Center for Biotechnology Information. View Source
